Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Scaffold-Based Design Oxidation State Differentiation

Medicinal chemists developing SSTR5 antagonists for type 2 diabetes or glycosidase inhibitors for tauopathies face synthetic bottlenecks when procuring incorrectly oxidized or N-protected spirocyclic building blocks. The 2,4-dione analogue shifts pharmacological profile; the N3-benzyl variant adds two deprotection steps. This ≥97% pure Boc-protected 2-oxo scaffold (MW 255.32, LogP 0.4) resolves these issues: - Matches the Eli Lilly SSTR5 antagonist pharmacophore (US 9,920,056 B2); enables direct CuI-mediated N-arylation per WO 2020/039029 A1. - Boc orthogonal to hydrogenation preserves alkene/nitro/benzyl ether functionality; 6.2-fold lower lipophilicity than 2,4-dione minimizes CNS penetration. - Ready-to-use white solid; no additional purification required.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Cat. No. B8249320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)N2
InChIInChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-13-9(16)14-12/h4-8H2,1-3H3,(H2,13,14,16)
InChIKeyWAKBJSSVEFWGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate – A Boc‑Shielded Spiro‑Oxo Scaffold for Precision Chemical Biology


Tert‑butyl 2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate (CAS 1262047‑43‑7) is a conformationally rigid spirocyclic building block that carries a single oxo group at position 2 and a Boc‑protected piperidine nitrogen at position 8. Its compact bis‑heterocyclic framework constrains the spatial orientation of the three ring nitrogens, thereby enabling regio‑ and stereochemically controlled diversification [REFS‑1]. The commercial form is supplied as a white solid with a typical purity of ≥ 97 % (HPLC) and a molecular weight of 255.32 g mol⁻¹, making it ready for immediate use in multi‑step synthesis without additional purification [REFS‑2].

Boc orthogonal deprotection: compatible with hydrogenation-sensitive intermediates
NH-free N3 position enables direct diversification without pre-deprotection
Lower lipophilicity scaffold for peripheral target restriction design

Why Spiro‑Oxo Triazadecanes Cannot Be Replaced by Simple Piperidine‑Hydantoin Hybrids – Structural and Synthetic Selection Constraints


Compounds sharing the 1,3,8‑triazaspiro[4.5]decane core appear superficially interchangeable, but substitution at even a single position – whether at the oxo group count, the N‑protecting group, or the N‑3 alkyl pattern – profoundly alters reactivity, conformational bias, and downstream pharmacological profiles. For instance, the 2,4‑dione homologue (CAS 183673‑70‑3) can act as a pan‑PHD inhibitor or as a δ‑opioid agonist chemotype [REFS‑1], while the 2‑oxo scaffold is a privileged intermediate for somatostatin receptor 5 antagonists and glycosidase inhibitors [REFS‑2]. Using the wrong oxidation state or protecting group therefore compromises both synthetic efficiency and target engagement, making targeted procurement essential.

Target
Substitute
Risk
Oxidation state
Single 2-oxo
2,4-dione
Diverted biological scaffold destination (δ-opioid vs. SSTR5)
N-8 protecting group
Boc (acid-labile)
Cbz (hydrogenolysis)
Incompatible with hydrogenation-sensitive steps; may reduce yield
N-3 substitution
NH-free
N3-benzyl
Additional deprotection/alkylation cycles add synthetic steps

Product‑Specific Quantitative Differentiation Data for Tert‑butyl 2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate


Single 2‑Oxo vs. 2,4‑Dione Oxidation State: Divergent Biological Scaffold Destinations

The target compound bears a single oxo group at position 2, whereas its closest oxidation‑state analogue carries two oxo groups at positions 2 and 4 (tert‑butyl 2,4‑dioxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate, CAS 183673‑70‑3). This one‑oxygen difference completely redirects downstream biological utility: the 2‑oxo scaffold is explicitly claimed as the core for somatostatin receptor 5 antagonists in Eli Lilly’s patent US 9,920,056 B2 [REFS‑1], while the 2,4‑dione analogue yielded the δ‑opioid agonist chemotype disclosed in JPET 2024 with an IC₅₀ of < 100 nM against the δ‑opioid receptor [REFS‑2]. Substituting the 2‑oxo building block with the 2,4‑dione analogue would therefore produce a compound designed for a fundamentally different target, compromising SAR‑guided lead optimization.

Oxidation state destination
Reported
2-oxo → SSTR5 antagonist core; 2,4-dione → δ-opioid agonist chemotype
Single oxygen difference redirects target class
Patent SAR landscape; orthogonal target engagement
Medicinal Chemistry Scaffold-Based Design Oxidation State Differentiation

Boc vs. Cbz N‑8 Protection: Deprotection Orthogonality and Reaction Sequence Tolerance

The target compound uses a tert‑butoxycarbonyl (Boc) group at the piperidine nitrogen (N‑8), while a commercially available analogue employs a benzyloxycarbonyl (Cbz) group (benzyl 2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate) [REFS‑1]. Boc is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂, typical yields 85–95 % for spiro‑triaza systems [REFS‑2]), whereas Cbz requires hydrogenolysis or strong acid. In the ethyl‑pyrimidine glycosidase inhibitor synthesis, the Boc‑protected 2‑oxo scaffold was subjected to CuI‑mediated N‑arylation followed by acid‑labile Boc removal without affecting the 2‑oxo function, a sequence that would not be compatible with a hydrogenolytically labile Cbz group [REFS‑3]. This orthogonal deprotection profile allows the Boc variant to be used in multi‑step sequences that include hydrogenation‑sensitive intermediates.

Deprotection orthogonality
Class-level
Boc cleavable by TFA/CH₂Cl₂ (85–95% yield); Cbz requires H₂/Pd-C
Boc tolerates hydrogenation-sensitive synthetic steps
Yield advantage ~10–20% in multi-step spiro sequences
Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

NH‑Free 2‑Oxo Scaffold vs. N3‑Benzyl Substitution: Versatile Diversification Handle

The target compound retains a free NH at the 1‑position of the imidazolidinone ring (unsubstituted N‑3), while a closely related commercial analogue incorporates a benzyl group at N‑3 (tert‑butyl 3‑benzyl‑2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate, CAS 1799412‑35‑3) [REFS‑1]. The NH‑free scaffold was directly N‑arylated with a pyrimidine electrophile to generate the glycosidase inhibitor 8‑(1‑(benzo[d]thiazol‑5‑yl)ethyl)‑3‑(pyrimidin‑5‑yl)‑1,3,8‑triazaspiro[4.5]decan‑2‑one, as documented in patent WO 2020/039029 A1 [REFS‑2]. The pre‑installed benzyl analogue would require an additional deprotection/alkylation cycle, adding two synthetic steps and an estimated 15–25 % cumulative yield penalty. The NH‑free scaffold thus provides a more convergent diversification point for parallel library synthesis.

N3 diversification handle
Reported
NH-free enables direct N-arylation (1 step); N3-benzyl requires debenzylation + functionalization (3 steps)
Saves 2 synthetic steps per analogue
~15–25% cumulative yield penalty avoided
Late-Stage Functionalization Parallel Synthesis Substitution Pattern

LogP Discrimination: 2‑Oxo vs. 2,4‑Dione Hydrophobicity Drives Pharmacokinetic Partitioning

The target 2‑oxo compound exhibits a calculated LogP of 0.4 (octanol/water partition coefficient) [REFS‑1], whereas the 2,4‑dione analogue (CAS 183673‑70‑3) has a calculated LogP of 1.19 [REFS‑2]. This 0.79‑log‑unit difference corresponds to an approximately 6.2‑fold higher lipophilicity for the dione form. In the context of CNS drug discovery, where optimal brain penetration typically requires LogP ≈ 2–3.5, this divergence can significantly alter free brain/plasma ratios and P‑glycoprotein efflux susceptibility. Procurement of the 2‑oxo scaffold, with its lower LogP, is therefore appropriate when designing peripherally restricted agents or when seeking to minimize non‑specific tissue binding.

Lipophilicity (LogP)
Reported
ΔLogP = 0.79 (6.2× higher for 2,4-dione)
Lipophilicity shift may alter CNS penetration profile
Calculated LogP: 2-oxo = 0.4, 2,4-dione = 1.19
Physicochemical Property ADME Lipophilicity

Commercial Purity and Batch Consistency: ≥ 97 % Across Major Suppliers vs. Broader 95–98 % Range for Analogues

Commercial specifications for the target compound report a minimum purity of 97 % (HPLC) from Calpac Lab and 98 % from Leyan [REFS‑1][REFS‑2], while the 2,4‑dione analogue is offered at 95 % from multiple vendors (AKSci, AchemBlock) and only at 97–98 % from a subset of suppliers [REFS‑3]. For the Cbz‑protected analogue, purity data are fragmented and often unspecified [REFS‑4]. The tighter and more consistent purity window for the target 2‑oxo Boc scaffold reduces the need for pre‑reaction repurification, which can erode 5–15 % of material per column chromatography cycle. This directly translates to higher batch‑to‑batch synthetic reproducibility in multi‑step medicinal chemistry protocols.

Purity consistency
Reported
≥97–98% for target vs. 95% baseline for 2,4-dione
Tighter purity window reduces pre-reaction repurification
May improve batch-to-batch synthetic reproducibility
Procurement Quality Control Purity Benchmarking

Documented Synthetic Utility in a Published Glycosidase Inhibitor Route: Defined Reaction Conditions and Product Outcome

The target compound has a documented role as a reactant in a disclosed glycosidase inhibitor synthesis (WO 2020/039029 A1). Under specific conditions – HCl, CuI, K₂CO₃, triethylamine in 1,4‑dioxane/DMF for 20.17 h – it was converted to 8‑(1‑(benzo[d]thiazol‑5‑yl)ethyl)‑3‑(pyrimidin‑5‑yl)‑1,3,8‑triazaspiro[4.5]decan‑2‑one [REFS‑1]. This contrasts with the 2,4‑dione analogue, which is more commonly employed as a direct PHD‑inhibitor scaffold without undergoing further diversification at the 2‑oxo position [REFS‑2]. The existence of a published, fully described procedure using the 2‑oxo scaffold eliminates route‑scouting ambiguity and provides a direct experimental benchmark for medicinal chemistry teams initiating a glycosidase inhibitor program.

Synthetic provenance
Method context
Published N-arylation procedure → glycosidase inhibitor (WO 2020/039029 A1)
Reduces route-scouting ambiguity
CuI/K₂CO₃, dioxane/DMF, 20.17 h
Synthetic Provenance Reaction Yield Glycosidase Inhibition

Defined Application Scenarios for Tert‑butyl 2‑oxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate Based on Verified Differentiation Evidence


Somatostatin Receptor 5 (SSTR5) Antagonist Lead Optimization

The 2‑oxo scaffold is the claimed core of Eli Lilly’s SSTR5 antagonist series (US 9,920,056 B2). Teams developing next‑generation non‑peptide SSTR5 antagonists for type 2 diabetes should procure the 2‑oxo building block rather than the 2,4‑dione or N‑substituted analogues to ensure alignment with the pharmacophoric binding mode described in the patent SAR. The Boc group permits late‑stage piperidine deprotection and further N‑8 elaboration while the NH‑free N‑3 position enables systematic exploration of the carboxylic acid appendage required for receptor engagement [1].

Glycosidase Inhibitor Library Synthesis for Alzheimer’s Disease and Tauopathy Research

The compound’s documented use as a reactant in WO 2020/039029 A1, coupled with a fully described CuI‑mediated N‑arylation protocol, positions it as a validated entry point for synthesizing spiro‑tethered glycosidase inhibitors. Researchers targeting lysosomal or cytosolic glycosidases implicated in tauopathies can initiate parallel library synthesis immediately, avoiding the additional debenzylation step required by the N3‑benzyl analogue (CAS 1799412‑35‑3) and thereby compressing each synthesis cycle by two steps [2].

Peripherally Restricted Chemical Probe Design Requiring Low LogP Scaffolds

With a calculated LogP of 0.4, the target compound is 6.2‑fold less lipophilic than its 2,4‑dione counterpart (LogP = 1.19). Medicinal chemists designing peripherally restricted agents – for instance, gut‑selective ion channel modulators or peripherally acting enzyme inhibitors – should select the 2‑oxo scaffold to minimize passive CNS penetration and reduce non‑specific tissue binding from the outset, avoiding the need for late‑stage polarity adjustment that often erodes potency [3].

Multi‑Step Synthesis Involving Hydrogenation‑Sensitive Intermediates

The acid‑labile Boc group on the target compound is orthogonal to hydrogenation conditions, unlike the Cbz‑protected analogue that requires H₂/Pd‑C for deprotection. Synthetic routes that incorporate alkenes, nitro groups, or benzyl ethers that must survive until late‑stage deprotection should use the Boc‑protected 2‑oxo scaffold. This strategic choice preserves functional group integrity and avoids the yield losses (typically 10–20 %) associated with competing hydrogenolysis side reactions .

Application
Selection Property
Validation Focus
SSTR5 antagonist lead optimization
2-oxo oxidation state fidelity
Alignment with patent pharmacophore (US 9,920,056 B2)
Glycosidase inhibitor library synthesis
NH-free N3 for direct diversification
Published CuI-mediated N-arylation protocol (WO 2020/039029 A1)
Peripherally restricted chemical probe design
Lower lipophilicity (LogP)
Minimizes passive CNS penetration
Multi-step synthesis with hydrogenation-sensitive intermediates
Boc orthogonal deprotection
Avoids hydrogenolysis side reactions
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